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(trifluoromethyl)picolinonitrile

Cat. No.: B1398625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Medicinal Chemistry
3-Amino-6-(trifluoromethyl)picolinonitrile, with the CAS number 946594-89-4, is a

strategically important heterocyclic compound.[1] Its structure, which combines a pyridine ring,

an amino group, a nitrile moiety, and a trifluoromethyl group, makes it a highly valuable building

block for the synthesis of complex molecules, particularly in the realm of drug discovery and

materials science. The trifluoromethyl group is a key feature, known to significantly enhance

the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide

provides a comprehensive technical overview of this compound, including its physicochemical

properties, a proposed synthetic route, predicted spectroscopic characteristics, reactivity

profile, and potential applications, designed to empower researchers in their scientific

endeavors.

Physicochemical and Safety Profile
While extensive experimental data for this specific compound is not widely published, its key

properties can be summarized from available sources and expert analysis.

Table 1: Physicochemical Properties of 3-Amino-6-(trifluoromethyl)picolinonitrile
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Property Value/Description Source(s)

CAS Number 946594-89-4 [1]

Molecular Formula C₇H₄F₃N₃ [3]

Molecular Weight 187.12 g/mol [3]

Appearance Typically a solid [3]

Solubility

Estimated to have low

solubility in water, but likely

soluble in common organic

solvents such as

dichloromethane.

Stability

Stable under normal storage

conditions. Should be stored in

a cool, dry, well-ventilated area

away from heat and oxidizing

agents.

Safety Information:

This compound should be handled with care in a laboratory setting, following standard safety

protocols.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320

(Causes eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF

SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON

SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Continue rinsing).

Proposed Synthesis Pathway
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A validated, step-by-step synthesis for 3-Amino-6-(trifluoromethyl)picolinonitrile is not

readily available in peer-reviewed literature. However, a highly plausible route can be designed

based on established transformations of pyridine derivatives, particularly drawing from

methodologies used for closely related isomers. The following proposed synthesis starts from

the commercially available 2-chloro-6-(trifluoromethyl)pyridine.

2-Chloro-6-(trifluoromethyl)pyridine

Nitration
(HNO₃/H₂SO₄)

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Cyanation
(e.g., CuCN, heat)

3-Nitro-6-(trifluoromethyl)picolinonitrile

Reduction
(e.g., Fe/HCl or H₂, Pd/C)

3-Amino-6-(trifluoromethyl)picolinonitrile

Click to download full resolution via product page

A proposed synthetic workflow for the target compound.
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Experimental Protocol: A Step-by-Step Guide
Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine

Rationale: The initial chloropyridine is activated towards electrophilic aromatic substitution by

the electron-withdrawing trifluoromethyl group, directing nitration to the 3-position.

Procedure:

To a stirred solution of fuming sulfuric acid, cool to 0°C.

Slowly add 2-chloro-6-(trifluoromethyl)pyridine while maintaining the temperature below

10°C.

Add fuming nitric acid dropwise, keeping the temperature below 10°C.

Allow the mixture to warm to room temperature and then heat to 50-60°C for several

hours, monitoring the reaction by TLC or GC-MS.

Carefully pour the reaction mixture onto crushed ice and extract the product with an

organic solvent like dichloromethane.

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-

nitro-6-(trifluoromethyl)pyridine.

Step 2: Cyanation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Rationale: The chloro group at the 2-position is susceptible to nucleophilic aromatic

substitution by cyanide. Copper(I) cyanide is a common reagent for this transformation on

pyridine rings.

Procedure:

In a flask equipped with a reflux condenser, combine 2-chloro-3-nitro-6-

(trifluoromethyl)pyridine and copper(I) cyanide in a high-boiling polar aprotic solvent such

as DMF or NMP.
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Heat the mixture to a high temperature (e.g., 150-180°C) for several hours. Monitor the

reaction for the disappearance of the starting material.

Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and

hydrochloric acid to decompose the copper complexes.

Extract the product with ethyl acetate, wash the organic layers, dry, and concentrate.

Purify the crude product by column chromatography to obtain 3-nitro-6-

(trifluoromethyl)picolinonitrile.

Step 3: Reduction of the Nitro Group

Rationale: The final step is the reduction of the nitro group to an amine. This is a standard

transformation that can be achieved under various conditions. Metal-acid systems like iron in

acetic or hydrochloric acid are cost-effective and efficient. Alternatively, catalytic

hydrogenation offers a cleaner workup.

Procedure (using Iron/HCl):

Suspend 3-nitro-6-(trifluoromethyl)picolinonitrile in a mixture of ethanol and water.

Add iron powder, followed by a catalytic amount of concentrated hydrochloric acid.

Heat the mixture to reflux and stir vigorously. The reaction is often exothermic. Monitor by

TLC until the starting material is consumed.

Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake

with ethanol.

Concentrate the filtrate, and then partition between ethyl acetate and a saturated solution

of sodium bicarbonate to neutralize the acid.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the final product, 3-amino-6-(trifluoromethyl)picolinonitrile. Further

purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)
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While experimental spectra for this specific molecule are not publicly available, its

spectroscopic features can be reliably predicted based on its structure and data from

analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

¹H NMR

- Aromatic Protons: Two doublets in the

aromatic region (likely between δ 7.0-8.5 ppm),

corresponding to the two protons on the pyridine

ring. The coupling constant would be

characteristic of meta-coupling. The proton

adjacent to the trifluoromethyl group would likely

be further downfield. - Amine Protons: A broad

singlet for the -NH₂ protons, which may be

exchangeable with D₂O. Its chemical shift can

vary depending on the solvent and

concentration.

¹³C NMR

- Pyridine Carbons: Expect six distinct signals

for the carbon atoms of the pyridine ring and the

nitrile group. The carbon bearing the

trifluoromethyl group will appear as a quartet

due to C-F coupling. The carbon of the nitrile

group (-CN) would appear in the range of δ 115-

120 ppm.

FTIR (cm⁻¹)

- N-H Stretching: Two bands in the region of

3300-3500 cm⁻¹ corresponding to the

symmetric and asymmetric stretching of the

primary amine.[4] - C≡N Stretching: A sharp,

medium-intensity peak around 2220-2240 cm⁻¹.

- C-F Stretching: Strong absorption bands in the

1100-1300 cm⁻¹ region. - Aromatic C=C and

C=N Stretching: Multiple bands in the 1400-

1600 cm⁻¹ region.

Mass Spec.

- Molecular Ion (M⁺): A prominent peak at m/z =

187. - Key Fragmentation: Likely loss of HCN

(m/z 160) and the trifluoromethyl radical (·CF₃)

to give a fragment at m/z 118. Fragmentation

patterns of trifluoromethyl-substituted

heterocycles can be complex.[5][6]
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Reactivity Profile and Synthetic Utility
The unique combination of functional groups in 3-amino-6-(trifluoromethyl)picolinonitrile
makes it a versatile intermediate for further chemical modifications.

Reactions of the Amino Group Reactions of the Nitrile Group Reactions of the Pyridine Ring

3-Amino-6-(trifluoromethyl)picolinonitrile

Diazotization
(NaNO₂, H⁺)

Forms diazonium salt for further substitution

Acylation
(Acyl Halide, Base)

Forms amides

Alkylation
(Alkyl Halide, Base)

Forms secondary/tertiary amines

Hydrolysis
(H⁺ or OH⁻)

Forms carboxylic acid or amide

Reduction
(e.g., LiAlH₄)

Forms primary amine

Electrophilic Substitution
(e.g., Halogenation)

Substitution at C5 position

Click to download full resolution via product page

Key reaction pathways of the target compound.

Amino Group: The primary amino group is a key handle for diversification. It can undergo

diazotization to be replaced by a variety of other functional groups (e.g., -OH, -Cl, -Br). It can

also be readily acylated to form amides or alkylated to form secondary and tertiary amines.

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to the

corresponding carboxylic acid or amide. It can also be reduced to a primary amine, providing

another point for molecular elaboration.

Pyridine Ring: The pyridine ring is generally electron-deficient, especially with the presence

of the trifluoromethyl and nitrile groups. The amino group, being an activating group, will

direct electrophilic substitution to the C5 position.

Applications in Drug Discovery and Beyond
While specific applications of 3-amino-6-(trifluoromethyl)picolinonitrile are not extensively

documented, its structural motifs are highly relevant in medicinal chemistry. The trifluoromethyl-

substituted pyridine core is found in a number of agrochemicals and pharmaceuticals.[7][8] For

instance, the isomeric compound, 5-amino-3-(trifluoromethyl)picolinonitrile, is a key
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intermediate in the synthesis of Apalutamide, an androgen receptor inhibitor used in the

treatment of prostate cancer.[9] This highlights the potential of the title compound as a scaffold

for developing new therapeutic agents. Its utility extends to being a precursor for more complex

heterocyclic systems, which are of continuous interest in the development of new bioactive

molecules.

Conclusion
3-Amino-6-(trifluoromethyl)picolinonitrile is a chemical entity of significant interest for

researchers in organic synthesis and medicinal chemistry. Although detailed experimental data

is limited in the public domain, its synthesis is achievable through established chemical

transformations, and its spectroscopic and reactivity profiles can be reliably predicted. The

strategic placement of its functional groups, particularly the influential trifluoromethyl moiety,

positions it as a valuable building block for the discovery of novel pharmaceuticals and

advanced materials. This guide serves as a foundational resource to stimulate and support

further research and application of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.jafc.1c08383
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://patents.google.com/patent/WO2023195026A1/en
https://patents.google.com/patent/WO2023195026A1/en
https://www.benchchem.com/product/b1398625#3-amino-6-trifluoromethyl-picolinonitrile-cas-number-946594-89-4
https://www.benchchem.com/product/b1398625#3-amino-6-trifluoromethyl-picolinonitrile-cas-number-946594-89-4
https://www.benchchem.com/product/b1398625#3-amino-6-trifluoromethyl-picolinonitrile-cas-number-946594-89-4
https://www.benchchem.com/product/b1398625#3-amino-6-trifluoromethyl-picolinonitrile-cas-number-946594-89-4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1398625?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

